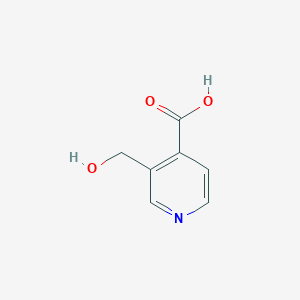

3-(Hydroxymethyl)isonicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYBRTJVDQOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509118 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81113-13-5 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethyl Isonicotinic Acid and Its Precursors

Strategies for Introducing the Hydroxymethyl Group into Pyridine (B92270) Scaffolds

Reduction Reactions of Carboxylic Acid Precursors

The successful application of this method would depend on the differential reactivity of the two carboxylic acid groups on the pyridine ring. The electronic nature of the pyridine ring and the relative positions of the carboxyl groups would influence the selectivity of the reduction.

Table 1: Reagents for Carboxylic Acid Reduction

| Reagent | Selectivity | Notes |

| Borane-THF (BH3-THF) | High for carboxylic acids over esters | Reaction proceeds through an acyloxyborane intermediate. docbrown.inforesearchgate.net |

| Borane-dimethylsulfide (BH3-SMe2) | Similar to BH3-THF, more stable | Offers higher concentration and stability compared to BH3-THF. docbrown.info |

| Sodium Borohydride (B1222165) (NaBH4) with activators | Can reduce carboxylic acids | Requires activation of the carboxylic acid. |

Formylation and Subsequent Reduction Routes

An alternative and well-documented approach involves the introduction of a formyl group at the 3-position of the isonicotinic acid scaffold, followed by its reduction to the hydroxymethyl group. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.org While the direct Vilsmeier-Haack formylation of isonicotinic acid itself can be challenging due to the electron-deficient nature of the pyridine ring, the reaction can be applied to more activated pyridine derivatives. chemistrysteps.com

Once the 3-formyl-isonicotinic acid intermediate is obtained, the aldehyde can be readily reduced to the corresponding alcohol using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and effective reagent for this transformation. For instance, the reduction of tert-butyl (3-formylpyridin-4-yl)carbamate to tert-butyl [3-(hydroxymethyl)pyridin-4-yl]carbamate has been successfully demonstrated using NaBH4 in methanol (B129727). This highlights the feasibility of reducing a formyl group at the 3-position of a pyridine ring.

Nucleophilic Substitution Approaches for Hydroxymethyl Installation

The direct installation of a hydroxymethyl group via nucleophilic substitution represents another potential synthetic pathway. This approach would typically involve a precursor such as a 3-halo-isonicotinic acid, where the halogen atom can be displaced by a hydroxide (B78521) ion or a protected hydroxymethyl equivalent. The reaction of halogenoalkanes with hydroxide ions to form alcohols is a fundamental nucleophilic substitution reaction. docbrown.infochemguide.co.uklibretexts.org

For this strategy to be applied to the synthesis of 3-(hydroxymethyl)isonicotinic acid, a suitable starting material like 3-chloroisonicotinic acid would be required. The subsequent nucleophilic substitution with a hydroxide source, such as sodium hydroxide, would theoretically yield the desired product. However, the reactivity of the pyridine ring and potential side reactions, such as elimination or reaction at the carboxylic acid group, would need to be carefully considered and controlled. The conditions for such a reaction, including solvent and temperature, would be critical to achieving the desired outcome. chemguide.co.uklibretexts.org

Synthesis of Isonicotinic Acid Derivatives as Synthetic Intermediates

The synthesis of this compound is intrinsically linked to the availability of appropriately substituted isonicotinic acid precursors. The construction and functionalization of the isonicotinic acid core are therefore crucial preliminary steps.

Oxidation Pathways for Pyridine Aldehydes or Alkylpyridines

Isonicotinic acid and its derivatives are commonly synthesized through the oxidation of the corresponding pyridine aldehydes or alkylpyridines. ambeed.com For instance, 4-picoline (4-methylpyridine) can be oxidized to isonicotinic acid (pyridine-4-carboxylic acid) on a commercial scale. ambeed.com Similarly, a precursor such as 3-methylisonicotinic acid could, in principle, be oxidized to pyridine-3,4-dicarboxylic acid, a key intermediate for the reduction strategy described in section 2.1.1. The oxidation of methyl groups on the pyridine ring can be achieved using various oxidizing agents.

Furthermore, the oxidation of a hydroxymethyl group can also lead to a carboxylic acid. For example, the oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide yields 3-hydroxyisonicotinaldehyde.

Table 2: Oxidation Reactions for Isonicotinic Acid Synthesis

| Starting Material | Product | Oxidizing Agent |

| 4-Picoline | Isonicotinic acid | Various |

| 3-Methylisonicotinic acid | Pyridine-3,4-dicarboxylic acid | Strong oxidizing agents |

| 3-Hydroxy-4-pyridinemethanol | 3-Hydroxyisonicotinaldehyde | Manganese dioxide |

Functionalization of the Pyridine Ring

The introduction of substituents onto the pyridine ring is a fundamental aspect of synthesizing derivatives of isonicotinic acid. While electrophilic aromatic substitution on pyridine is generally difficult due to its electron-deficient nature, various strategies have been developed for its functionalization. nih.gov

Recent advances have focused on transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of various groups onto the pyridine ring. nih.gov For example, palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions has been reported. Although this does not directly yield the hydroxymethyl group, it demonstrates the feasibility of selectively modifying the C-H bonds on the isonicotinic acid scaffold. Such functionalization can be a key step in a multi-step synthesis of the target molecule. The site-selectivity of these reactions is often influenced by directing groups and the specific catalyst system employed. nih.govresearchgate.netresearchgate.netkaist.ac.kr

Stereoselective Synthetic Approaches for Chiral Analogs

The creation of chiral analogs of this compound, where the hydroxymethyl group introduces a stereocenter, necessitates the use of asymmetric synthesis techniques. While specific literature on the stereoselective synthesis of this compound is not abundant, analogous transformations on related pyridine structures provide a strong basis for potential synthetic strategies. A primary approach involves the asymmetric reduction of a corresponding carbonyl group, such as an aldehyde or ketone, at the 3-position of the isonicotinic acid scaffold.

One of the most effective methods for generating chiral alcohols from prochiral ketones is through asymmetric transfer hydrogenation. This technique has been successfully applied to pyridyl ketones, yielding optically active pyridyl alcohols with high enantioselectivity. For instance, the asymmetric transfer hydrogenation of 2-acetylpyridine (B122185) using a chiral Ru(II) complex, RuCl(S,S)-N-(p-toluenesulfonyl)-1,2-diphenyl-ethylenediamine, with formic acid as the hydrogen source, produces (S)-1-(2-pyridyl)ethanol in nearly quantitative yield and with 95% enantiomeric excess (ee). google.com A similar strategy could be envisioned for a precursor to chiral this compound, such as a 3-formyl- or 3-acyl-isonicotinic acid derivative.

Another powerful tool for the asymmetric synthesis of chiral piperidine (B6355638) derivatives, which are hydrogenated forms of pyridines, is the asymmetric hydrogenation of pyridine rings using chiral catalysts. For example, a Rh-TangPhos complex has been used for the efficient partial hydrogenation of nicotinate (B505614) derivatives, followed by a highly enantioselective homogeneous hydrogenation to yield chiral nipecotic acid derivatives. researchgate.net This dearomatization approach highlights the potential for creating complex chiral structures from simple pyridine precursors. mdpi.com

Furthermore, the dearomative asymmetric addition of nucleophiles to activated pyridinium (B92312) salts offers a pathway to highly functionalized, enantioenriched dihydropyridines. These intermediates can then be further manipulated to introduce or modify functional groups, including a hydroxymethyl group. mdpi.com

The table below summarizes representative examples of stereoselective syntheses of chiral pyridyl alcohols and related compounds, which could be adapted for the synthesis of chiral analogs of this compound.

| Precursor | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 2-Acetylpyridine | RuCl(S,S)-N-Ts-dpen | (S)-1-(2-pyridyl)ethanol | 95% | ~100% | google.com |

| Ethyl Pyridine-3-carboxylate | Rh-TangPhos | Chiral Ethyl Nipecotate | High | High | researchgate.net |

| N-Alkyl-3-formylpyridinium | L-tert-leucine tert-butyl ester derived chiral auxiliary | Dihydropyridine derivative | >20:1 dr | 70% | mdpi.com |

Note: The table presents data for analogous compounds, as direct stereoselective synthesis of this compound is not widely reported.

Green Chemistry Principles in the Synthesis of Pyridine Carboxylic Acids

The application of green chemistry principles to the synthesis of pyridine carboxylic acids, including isonicotinic acid and its derivatives, is an area of growing importance aimed at reducing the environmental impact of chemical manufacturing. researchgate.netresearchgate.net Traditional methods for the oxidation of picolines to pyridine carboxylic acids often employ harsh reagents like nitric acid, which can generate significant amounts of nitrous oxide, a potent greenhouse gas. researchgate.netresearchgate.net

Modern approaches focus on the use of more environmentally benign oxidants and catalytic systems. For instance, the synthesis of isonicotinic acid can be achieved through the oxidation of 4-methylpyridine (B42270) (gamma-picoline) using catalysts like vanadium pentoxide. chemicalbook.com While this is a high-temperature gas-phase reaction, it represents a move towards catalytic processes over stoichiometric strong oxidants.

Greener routes for the synthesis of derivatives of isonicotinic acid have also been explored. A notable example is the synthesis of Schiff's bases of isonicotinic acid hydrazide using green techniques such as sonication, stirring, and microwave irradiation in aqueous conditions. tandfonline.comresearchgate.net These methods often lead to higher yields, shorter reaction times, and avoid the use of volatile organic solvents. tandfonline.comresearchgate.net

Biocatalysis presents a particularly promising green approach. Whole-cell biocatalysts have been employed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, offering a sustainable alternative to multi-step organic protocols. rsc.org This suggests the potential for developing a biocatalytic route for the hydroxymethylation of an appropriate isonicotinic acid precursor.

The principles of green chemistry applicable to the synthesis of pyridine carboxylic acids are summarized in the table below, with examples from the synthesis of isonicotinic acid and its derivatives.

| Green Chemistry Principle | Application in Pyridine Carboxylic Acid Synthesis | Example | Reference |

| Use of Catalysis | Replacement of stoichiometric oxidants with catalysts. | Oxidation of 4-methylpyridine using a vanadium pentoxide catalyst for isonicotinic acid synthesis. | chemicalbook.com |

| Use of Alternative Solvents | Replacing volatile organic solvents with water or performing solvent-free reactions. | Microwave-assisted synthesis of isonicotinic acid hydrazide derivatives in aqueous media. | tandfonline.comresearchgate.net |

| Use of Renewable Feedstocks | Biocatalytic conversion of renewable starting materials. | Whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. | rsc.org |

| Energy Efficiency | Use of microwave irradiation or sonication to reduce reaction times and energy consumption. | Sonication and microwave irradiation for the synthesis of Schiff's bases of isonicotinic acid hydrazide. | tandfonline.comresearchgate.net |

Advanced Structural Characterization and Elucidation of 3 Hydroxymethyl Isonicotinic Acid

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a chemical compound by providing insights into its atomic composition, connectivity, and electronic environment. However, specific experimental spectra for 3-(Hydroxymethyl)isonicotinic acid are not readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Comprehensive NMR data, including ¹H (proton), ¹³C (carbon-13), and various two-dimensional (2D) NMR spectra, are essential for unambiguously determining the constitution of a molecule like this compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the hydroxymethyl group (-CH₂OH), and the carboxylic acid proton (-COOH). The chemical shifts and coupling patterns of the aromatic protons would be crucial in distinguishing between the possible isomers. For instance, the number of distinct aromatic proton signals and their splitting patterns (e.g., doublets, triplets) would differ based on the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Key signals would include those for the pyridine ring carbons, the hydroxymethyl carbon, and the carboxylic acid carbonyl carbon. The chemical shifts of these carbons would further aid in isomeric differentiation.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the connectivity between neighboring protons, while HSQC would correlate proton signals with their directly attached carbon atoms, providing definitive evidence for the structure.

A thorough search did not yield any published experimental ¹H, ¹³C, or 2D NMR data specifically for this compound or its likely isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=N, C=C (Pyridine Ring) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1000 |

| O-H (Carboxylic Acid) | Bending | 1440-1395 and 950-910 |

While general vibrational frequencies for these functional groups are well-established, specific and complete experimental IR and Raman spectra for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The pyridine ring in this compound would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) can be influenced by the substituents on the ring. While isonicotinic acid itself has known UV absorption maxima, specific experimental UV-Vis data for its 3-hydroxymethyl derivative could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound (C₇H₇NO₃), the expected exact mass would be approximately 153.0426 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would be expected to show losses of functional groups such as H₂O, CO, and COOH, providing further structural clues. A search of mass spectral databases did not yield any experimental mass spectra specifically for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For this compound in its ground state, it is a diamagnetic molecule with no unpaired electrons. Therefore, EPR spectroscopy would not be applicable for its direct structural characterization unless it were to form a paramagnetic species, such as a radical or a complex with a paramagnetic metal ion. No EPR studies involving this compound were found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl groups. This would unambiguously establish the molecular structure and provide insights into its solid-state packing.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not reveal any published crystal structures for this compound or its likely isomers.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental in the analysis of this compound, providing robust methods for its separation, identification, and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable, offering distinct advantages in the analytical workflow. These methods are crucial for separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography stands as a primary tool for the quantitative analysis of this compound due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (often a C18-functionalized silica) and the mobile phase is a more polar solvent mixture.

A typical HPLC method for the analysis of related nicotinic acid derivatives involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net For instance, a stability-indicating HPLC method for isonicotinic acid, a structurally similar compound, has been developed using an Inertsil C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer at pH 6.9. researchgate.net Detection is frequently accomplished using a UV detector, as the pyridine ring of this compound exhibits strong UV absorbance. The optimal detection wavelength is typically in the range of 250-260 nm. researchgate.netsielc.com

The following interactive table outlines a potential set of parameters for an HPLC method tailored for the analysis of this compound, based on established methods for analogous compounds.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size | researchgate.netresearchgate.net |

| Mobile Phase | Isocratic mixture of aqueous phosphate buffer (pH 6.9) and acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV Absorbance at 260 nm | oup.com |

| Injection Volume | 10 µL | - |

| Column Temperature | Ambient or controlled at 25 °C | - |

Thin-Layer Chromatography offers a simpler, more cost-effective, and rapid alternative for the qualitative analysis and purity screening of this compound. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary identification of the compound in a mixture.

For the analysis of nicotinic acid derivatives, silica (B1680970) gel plates (e.g., silica gel F254) are commonly used as the stationary phase. oup.com A solvent system of appropriate polarity is chosen as the mobile phase to achieve effective separation. A study on the closely related N-(hydroxymethyl)nicotinamide utilized a mobile phase of chloroform (B151607) and ethanol (B145695) in a 2:3 (v/v) ratio. oup.com After development, the spots can be visualized under UV light (typically at 254 nm), and a densitometer can be used for semi-quantitative or quantitative analysis at a specific wavelength, such as 260 nm. oup.com

The interactive table below details a representative TLC method for the analysis of this compound.

Table 2: Representative TLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | oup.com |

| Mobile Phase | Chloroform : Ethanol (2:3, v/v) | oup.com |

| Development | Ascending, in a saturated chamber | - |

| Detection | UV visualization at 254 nm | oup.com |

| Quantification | Densitometric scanning at 260 nm | oup.com |

The combination of these chromatographic methods provides a comprehensive approach to the analytical characterization of this compound, ensuring its identity and purity are accurately determined.

Theoretical and Computational Chemistry of 3 Hydroxymethyl Isonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biorxiv.org It is based on the principle that the energy of the system is a functional of the electron density. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries and predicting various molecular properties. mdpi.comepstem.net

For isonicotinic acid derivatives, DFT studies have been pivotal. For instance, a study on isonicotinohydrazide compounds utilized DFT with the B3LYP/6-311G** and PBE1PBE/6-311G** levels of theory to optimize the molecular geometry. mdpi.com The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data. mdpi.com For the pyridine (B92270) ring in one such derivative, the calculated N1–C3 and N1–C4 bond lengths were found to be very close to the experimental values, with slight variations attributed to the different levels of theory used. mdpi.com

In a study involving mixed ligand complexes of isonicotinohydrazide and 3-hydroxyisonicotinic acid, DFT calculations with the B3LYP/LANL2DZ basis set were employed to optimize the geometry of the metal complexes and to analyze their electronic properties, such as the Frontier Molecular Orbitals (FMOs) and electrostatic potential (ESP). researchgate.net Such studies help in understanding the stability and reactivity of these compounds. researchgate.net

Table 1: Illustrative DFT Calculated Geometrical Parameters for an Isonicotinohydrazide Derivative

| Parameter | Bond Length (Å) - B3LYP/6-311G** | Bond Length (Å) - PBE1PBE/6-311G** | Experimental Bond Length (Å) |

|---|---|---|---|

| N1–C3 | 1.344 | 1.344 | 1.342 |

| N1–C4 | 1.342 | 1.342 | 1.338 |

| C=O | 1.234 | 1.235 | 1.228 |

| N-N | 1.381 | 1.382 | 1.375 |

Data is illustrative and based on a study of N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate. mdpi.com

Ab Initio and Semi-Empirical Methods

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data for their basic principles. science.govgithub.io These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation from first principles. github.io They are generally more computationally intensive than DFT but can offer higher accuracy for certain properties. science.gov Studies on related molecules like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one have utilized both DFT and ab initio HF methods to calculate optimized geometry and vibrational frequencies, showing that DFT methods often provide results in better agreement with experimental data. nih.gov

Conformational Analysis and Tautomerism Studies

The presence of flexible groups, such as the hydroxymethyl and carboxylic acid groups in 3-(Hydroxymethyl)isonicotinic acid, allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. Furthermore, the pyridine ring and the carboxylic acid group can potentially exist in different tautomeric forms.

For example, studies on methylated analogues of N4-hydroxycytosine have employed UV and NMR spectroscopy to investigate tautomerism and the conformation of the exocyclic N4-OH group. nih.gov These studies revealed that the predominance of imino or amino forms and the syn or anti conformation depends on the substitution pattern and the solvent polarity. nih.gov For this compound, computational methods could be used to calculate the relative energies of different conformers arising from the rotation around the C-C bond connecting the hydroxymethyl group and the C-COOH bond. Tautomerism involving the pyridine nitrogen and the carboxylic acid proton could also be investigated to determine the most stable form in different environments.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. nih.gov For complex molecules, computational data can help to resolve ambiguities in spectral interpretation. nih.gov

IR Spectroscopy: The calculation of vibrational frequencies through methods like DFT can predict the infrared spectrum of a molecule. github.io These predicted spectra, when compared with experimental data, allow for the assignment of specific vibrational modes to the observed absorption bands. science.gov For instance, in a study of isonicotinamide, DFT calculations at the B3LYP level were used to interpret the experimental IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations can identify the electronic transitions responsible for the observed absorption bands, providing insight into the molecule's electronic structure. researchgate.net

While specific predicted spectra for this compound are not published, the methodologies are well-established.

Table 2: Illustrative Predicted Vibrational Frequencies for Isonicotinamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | 3450 | 3400 | N-H stretching |

| ν(N-H) asymmetric | 3560 | 3520 | N-H stretching |

| ν(C=O) | 1710 | 1680 | C=O stretching |

| Ring stretching | 1600 | 1595 | Pyridine ring stretching |

Data is illustrative and based on studies of related compounds. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions. nih.gov By calculating the structures and energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms, determine activation barriers, and predict reaction kinetics. researchgate.net

For a molecule like this compound, computational modeling could be used to study various reactions, such as its synthesis, esterification of the carboxylic acid, or oxidation of the hydroxymethyl group. For example, in the study of the ozonolysis of a related ester, computational methods were used to construct the potential energy surface and identify the decomposition pathways of the primary ozonide. researchgate.net Similarly, computational studies on enzyme-catalyzed reactions can reveal detailed mechanistic insights at the molecular level. nih.gov

Intermolecular Interactions and Crystal Lattice Stability (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a solid-state crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a method used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net It maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of intermolecular contacts. nih.gov

For example, a Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one revealed that the most significant contributions to the crystal packing were from H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) interactions. nih.gov The analysis also identified the specific hydrogen bonds responsible for linking the molecules into ribbons. nih.gov Although a Hirshfeld surface analysis for this compound has not been reported, this technique would be invaluable for understanding its crystal structure and polymorphism, which are critical for its physical properties and formulation.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 68 |

| C···H/H···C | 19 |

| O···H/H···O | 12 |

| Other | 1 |

Data is for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. nih.gov

Derivatives and Analogs of 3 Hydroxymethyl Isonicotinic Acid: Design and Synthesis

Design Principles for Functional Group Modifications (e.g., Esterification, Amidation, Hydrazide Formation)

The design of derivatives from 3-(hydroxymethyl)isonicotinic acid is guided by the desire to alter its properties, such as lipophilicity, hydrogen bonding capacity, and chemical reactivity, to suit specific applications. The primary sites for modification are the carboxylic acid and the hydroxymethyl group.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity and modulate solubility. The Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. jocpr.com The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of various alkyl or aryl groups. For instance, the synthesis of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be achieved by reacting the corresponding acid chloride with the respective phenol (B47542) or N-hydroxysuccinimide. nih.gov These active esters are particularly useful as they are more reactive towards nucleophiles, facilitating further derivatization.

Amidation: The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. Similar to esterification, amides can be prepared by reacting the carboxylic acid with an amine, often facilitated by coupling agents. youtube.com The reaction of the acid chloride with an amine is another effective route. The diversity of commercially available amines allows for the synthesis of a vast library of amide derivatives with varying steric and electronic properties.

Hydrazide Formation: The synthesis of hydrazides is a key step towards a variety of heterocyclic derivatives. Isonicotinic acid hydrazide and its analogs are typically synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.govgoogle.com This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The resulting hydrazide is a versatile intermediate, ready for further transformations.

Synthesis of Isonicotinic Acid Hydrazide Derivatives and their Analogs

The hydrazide derivative of this compound serves as a crucial building block for creating more complex molecular architectures, particularly hydrazones and various heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones

Isonicotinic acid hydrazides readily undergo condensation reactions with a wide range of aldehydes and ketones to form hydrazones. nih.govmdpi.com This reaction, typically carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid, involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. mdpi.comlibretexts.org The resulting hydrazones, also known as Schiff bases, possess an azomethine group (-C=N-NH-), which is a key pharmacophore in many biologically active compounds. The properties of the resulting hydrazone can be fine-tuned by varying the structure of the aldehyde or ketone reactant.

Cyclization Reactions to Form Heterocyclic Rings (e.g., Oxadiazoles)

The hydrazide and hydrazone derivatives of this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. These heterocycles are known for their favorable physicochemical properties and are present in numerous medicinally important compounds. nih.gov

Several methods exist for the cyclization to form the 1,3,4-oxadiazole (B1194373) ring:

Dehydrative Cyclization of Diacylhydrazines: This is a common method where a hydrazide is first acylated to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent.

Oxidative Cyclization of Hydrazones: Hydrazones derived from the condensation of a hydrazide with an aldehyde can be cyclized to 2,5-disubstituted 1,3,4-oxadiazoles using various oxidizing agents. researchgate.net

Direct Annulation of Hydrazides: More recent methods allow for the direct reaction of hydrazides with other reagents to form the oxadiazole ring in a more convergent manner. For example, a new strategy involves the direct annulation of hydrazides with methyl ketones using a base like potassium carbonate (K₂CO₃) to achieve C-C bond cleavage and subsequent cyclization. nih.gov Another approach utilizes the reaction of acyl hydrazides with α-bromo nitroalkanes. nih.gov The use of carbon disulfide (CS₂) in the presence of a base is another effective method for the cyclization of hydrazides to form 1,3,4-oxadiazole-2-thiones. mdpi.com

Development of Schiff Base Ligands Incorporating the Pyridine (B92270) Carboxylic Acid Motif

Schiff bases, characterized by the imine or azomethine group (-C=N-), are a significant class of compounds with diverse applications, including as ligands in coordination chemistry. youtube.comresearchgate.net The incorporation of the this compound scaffold into a Schiff base ligand can be achieved through the condensation of its hydrazide derivative with an appropriate aldehyde or ketone. nih.govnih.gov The resulting ligand would possess multiple potential coordination sites: the pyridine nitrogen, the azomethine nitrogen, the carbonyl oxygen, and the hydroxymethyl oxygen. This multidentate character makes them excellent candidates for forming stable complexes with various metal ions. The synthesis is typically a straightforward one-pot reaction involving refluxing the hydrazide and the carbonyl compound in an alcoholic solvent. nih.gov

Bio-conjugation Strategies for Pyridine Carboxylic Acid Scaffolds

Bio-conjugation, the covalent attachment of a molecule to a biomolecule such as a protein or DNA, is a powerful tool in chemical biology and drug development. The pyridine carboxylic acid scaffold, as present in this compound, offers handles for such conjugation. nih.gov

The carboxylic acid group is a common target for bio-conjugation. It can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. nih.gov

The pyridine ring itself can also be a target for conjugation. For instance, DNA-compatible reactions have been developed that utilize ortho-nitrogen-containing aromatic aldehydes, a category that could include derivatives of this compound where the hydroxymethyl group is oxidized to an aldehyde. These can participate in one-pot three-component cycloaddition reactions to form complex scaffolds attached to DNA. acs.org The versatility of the pyridine carboxylic acid core allows for its incorporation into a variety of structures designed for specific biological interactions. nih.gov

Coordination Chemistry and Metal Complexes of 3 Hydroxymethyl Isonicotinic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine (B92270) carboxylic acid ligands like 3-(hydroxymethyl)isonicotinic acid is typically achieved by reacting the ligand with a suitable metal salt in a solvent. jocpr.com The reaction conditions, such as temperature, pH, and the choice of solvent, can significantly influence the final product's stoichiometry and structure. jocpr.comtruman.edu For instance, hydrothermal synthesis is a common method for producing crystalline coordination polymers and metal-organic frameworks. researchgate.netresearchgate.net

Characterization of these complexes involves a suite of analytical techniques to determine their composition, structure, and physicochemical properties. ekb.egmdpi.com Elemental analysis is used to confirm the metal-to-ligand ratio, while spectroscopic methods provide insight into the coordination environment. nih.govnih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the thermal stability of the complexes and the presence of solvent molecules. dergipark.org.trresearchgate.net

This compound possesses three potential donor sites for metal coordination: the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the oxygen atom of the hydroxymethyl group. The way these groups bind to a metal center defines the ligand's coordination mode.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a localized lone pair of electrons, making it an excellent coordination site for a variety of metal ions. dergipark.org.trlibretexts.org

Carboxylate Group: The carboxylic acid group can deprotonate to form a carboxylate anion. This group can coordinate to a metal ion in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or a bidentate bridging ligand (linking two different metal centers). nih.govmdpi.com

Hydroxymethyl Group: The hydroxyl group offers an additional potential coordination site. Its participation in binding can lead to the formation of more stable, multi-ring chelate structures and can influence the dimensionality of the resulting coordination polymer. The involvement of a hydroxyl group in coordination is often confirmed by shifts in its characteristic bands in infrared spectra. dergipark.org.tr

The combination of these groups allows the ligand to act as a bidentate or tridentate chelating agent, forming stable complexes with transition metals and other ions. nih.govfortunejournals.com The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. nih.gov

Spectroscopic techniques are indispensable for characterizing these compounds, especially when suitable single crystals cannot be obtained. ekb.egdoi.orgaristonpubs.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. A shift in the stretching frequency of the C=O group in the carboxylate and the C-O of the hydroxymethyl group, along with shifts in the pyridine ring vibrations, can confirm their participation in binding to the metal ion. nih.govresearchgate.net The disappearance of the broad O-H band from the carboxylic acid indicates deprotonation upon coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in deducing the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the ligand's structure in solution and how it changes upon coordination to a metal center. mdpi.comnih.gov

Mass Spectrometry: This technique helps in confirming the molecular weight of the complex and its fragmentation pattern. nih.gov

Table 1: Representative Spectroscopic Data for Metal Complexes with Pyridine Carboxylic Acid Derivatives

| Complex Type | Technique | Key Observation | Inference | Reference |

|---|---|---|---|---|

| Co(II) Complex with Isonicotinic Acid Hydrazide | IR Spectroscopy | Shift of ν(C=O) amide and ν(C=N) azomethine to lower frequencies. | Coordination through amide oxygen and azomethine nitrogen. | researchgate.net |

| Cu(II) Complex with Isonicotinic Acid Hydrazide | UV-Vis Spectroscopy | Absorption bands indicating d-d transitions. | Suggests a square-planar or distorted octahedral geometry. | nih.govnih.gov |

| Eu(III) Complex with Isonicotinic Acid | X-ray Diffraction | Determination of bond lengths and coordination environment. | Reveals a distorted pentacapped trigonal prism geometry with a coordination number of 11. | researchgate.net |

| Zn(II) Complex with a Schiff Base Ligand | IR Spectroscopy | Appearance of new bands at lower frequencies (e.g., ~530 cm⁻¹ and ~420 cm⁻¹). | Assignment to ν(M–O) and ν(M–N) vibrations, respectively. | nih.gov |

Ligand Design for Specific Metal Ion Binding

The design of ligands with a high affinity and selectivity for specific metal ions is a major goal in coordination chemistry. mdpi.commdpi.com this compound is an example of such a designed ligand. Starting from the basic isonicotinic acid scaffold, the introduction of the hydroxymethyl group at the 3-position can significantly alter its coordination properties. nih.gov

This functionalization can:

Introduce an Additional Donor Site: The hydroxyl group can act as a third coordination site, potentially increasing the stability and selectivity of the complex for certain metals that favor higher coordination numbers. dergipark.org.tr

Modify Electronic Properties: The electron-donating or withdrawing nature of the substituent can influence the basicity of the pyridine nitrogen and the acidity of the carboxylic group, thereby tuning the ligand's affinity for different metal ions.

Steric Effects: The position and size of the substituent can introduce steric hindrance, favoring coordination with certain metal ions over others based on their ionic radii and preferred coordination geometries.

Promote Supramolecular Interactions: The hydroxymethyl group is capable of forming hydrogen bonds, which can play a crucial role in directing the assembly of complex supramolecular architectures and stabilizing the crystal lattice. researchgate.net

By strategically modifying the structure of pyridine carboxylic acid ligands, chemists can develop chelators tailored for specific applications, such as the selective extraction of metal ions or the creation of functional materials with desired magnetic or optical properties. mdpi.comrsc.org

Development of Metal-Organic Frameworks (MOFs) utilizing Pyridine Carboxylic Acid Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). researchgate.netnih.gov Pyridine carboxylic acids, including isonicotinic acid and its derivatives, are excellent candidates for use as linkers in MOF synthesis due to their rigidity and ability to bridge multiple metal centers. rsc.orgbcrec.id

The inclusion of a this compound linker offers several advantages for MOF design:

Structural Diversity: The multiple coordination sites (pyridine N, carboxylate O, and hydroxyl O) can lead to the formation of MOFs with novel topologies and complex, multidimensional networks. acs.org

Pore Environment Functionalization: The hydroxymethyl group projects into the pores of the MOF, creating a functionalized internal surface. This can enhance the MOF's selectivity for gas sorption or its catalytic activity. aminer.org For example, a Zr-based MOF functionalized with amino groups on the isonicotinic acid linker showed enhanced removal of Cr(VI) from water. acs.org

The synthesis of a zinc-isonicotinic acid MOF demonstrated high catalytic activity for the oxidation of alcohols, highlighting the potential of such materials in industrial applications. aminer.org Similarly, a cobalt(II) isonicotinic acid framework showed high porosity and significant H₂ uptake capacity. acs.org The use of this compound as a linker is a promising strategy for developing new MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Unlocking the Potential of this compound: Future Research Horizons

Future Research Directions and Unexplored Avenues

The pyridine (B92270) carboxylic acid derivative, 3-(hydroxymethyl)isonicotinic acid, and its related structures, such as isonicotinic acid, have garnered significant interest for their therapeutic potential. nih.gov Isonicotinic acid-based compounds have been developed into drugs with anti-inflammatory, anti-allergic, antiviral, and anti-tuberculosis properties. nih.gov As research continues, several key areas are emerging that promise to further unlock the therapeutic value of this chemical scaffold. These future directions focus on leveraging advanced computational tools, innovative synthetic strategies, and in-depth molecular studies to design and develop next-generation compounds with enhanced efficacy and specificity.

Q & A

Q. What are the optimized synthetic routes for 3-(Hydroxymethyl)isonicotinic acid, and how can yield be improved?

Methodological Answer: Synthesis of derivatives like 3-(4-chlorobenzoyl)isonicotinic acid involves pyridine-3,4-dicarboxylic anhydride and chlorobenzene, yielding ~32% under standard conditions . To improve yields, consider:

- Catalyst Optimization : Vanadium-anatase catalysts enhance selectivity in pyridine derivatives, as shown in the oxidation of 4-methylpyridine to isonicotinic acid .

- Reagent Stoichiometry : Adjust molar ratios of anhydride to aryl halides (e.g., chlorobenzene) to reduce side reactions.

- Temperature Control : Lower reaction temperatures (e.g., 60–80°C) improve regioselectivity in carboxylation steps .

Q. How can ion-exchange chromatography be used to purify this compound?

Methodological Answer: Sulfonic acid cation exchangers (e.g., CU-2-8) effectively separate pyridinecarboxylic acids. Key steps:

- Protonation : Adjust solution pH to protonate the pyridine nitrogen, enhancing binding to cation exchangers .

- Elution Gradients : Use NaCl or HCl gradients to elute isonicotinic acid derivatives selectively.

- Capacity Validation : Equilibrium constants for ligand sorption range from 195–220 dm³/mol for isonicotinic acid, ensuring high retention efficiency .

Advanced Research Questions

Q. How do structural modifications of this compound impact its sorption behavior in polymer matrices?

Methodological Answer: Modify the hydroxymethyl group (-CH₂OH) to alter hydrophilicity and binding affinity:

- Functionalization : Esterify the hydroxymethyl group with acetyl or benzoyl moieties to reduce polarity, increasing compatibility with hydrophobic resins .

- Crosslinking Effects : Polystyrene-based cation exchangers with 8% divinylbenzene show higher rigidity but comparable sorption capacity to 4% crosslinked resins .

- FTIR Analysis : Confirm protonation states in the polymer phase by tracking shifts in carboxyl (-COOH) and pyridine N-H stretching bands .

Q. What catalytic systems enhance the oxidative functionalization of this compound?

Methodological Answer: Vanadium-titanium oxide catalysts (e.g., anatase-supported) improve oxidative reactions:

- Anatase vs. Rutile : Anatase catalysts operate at lower temperatures (250–300°C) and favor nicotinic acid derivatives, while rutile promotes aldehyde byproducts .

- Mechanistic Insight : Monitor oxygen release rates via thermogravimetric analysis (TGA) to correlate catalyst activity with vanadium oxide dissociation kinetics .

- Substrate Scope : Test derivatives like 3-(hydroxymethyl)-4-pyridinecarboxylic acid in oxidative ammonolysis for nitrogen-containing products .

Q. How can contradictory data on ligand sorption constants for pyridinecarboxylic acids be resolved?

Methodological Answer: Discrepancies in equilibrium constants (e.g., 195–330 dm³/mol) arise from:

- Ion-Exchange Competition : Competing protons in the system reduce effective sorption of nicotinic acid cations. Use buffer solutions (pH 4–6) to stabilize protonation states .

- Cation Selectivity : Sulfonic exchangers preferentially bind isonicotinic acid cations over nicotinic acid due to steric and electronic factors .

- Validation : Replicate experiments with deuterated analogs (e.g., D₂O solvents) to isolate isotopic effects on sorption kinetics .

Methodological and Analytical Questions

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR : Use ¹³C NMR to confirm carboxylate (δ 165–170 ppm) and hydroxymethyl (δ 60–65 ppm) groups. ¹H NMR resolves aromatic proton splitting patterns (J = 5–8 Hz) .

- FTIR : Identify O-H stretches (2500–3300 cm⁻¹) and carboxyl C=O vibrations (1680–1720 cm⁻¹) to assess protonation states .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₈H₇NO₃ at m/z 182.0453) .

Q. How can computational modeling predict the reactivity of this compound in ligand-exchange reactions?

Methodological Answer:

- pKa Prediction : Use software like SPARC or ACD/Labs to estimate carboxyl (pKa ~2.5) and hydroxymethyl (pKa ~15) group acidities .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for esterification or amidation reactions .

- Docking Studies : Simulate interactions with cation exchangers to predict binding affinities based on charge distribution .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation : Incubate samples at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 14 days. Monitor degradation via HPLC .

- Kinetic Analysis : Fit data to Arrhenius models to extrapolate shelf-life at 25°C.

- Byproduct Identification : Use LC-MS to detect decarboxylation or dehydration products (e.g., 3-hydroxymethylpyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.